molecular formula C16H19FN2O3S B4492974 N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3-FLUORO-4-METHOXYBENZENE-1-SULFONAMIDE

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3-FLUORO-4-METHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B4492974
M. Wt: 338.4 g/mol
InChI Key: KZUBQDCKQDHVCS-UHFFFAOYSA-N
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Description

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3-FLUORO-4-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of dimethylamino, fluorine, methoxy, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3-FLUORO-4-METHOXYBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled through a series of reactions. For instance, the synthesis may begin with the formation of the dimethylamino phenyl derivative, followed by the introduction of the fluorine and methoxy groups. The final step often involves the sulfonation reaction to introduce the sulfonamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of green solvents and catalysts can also be employed to make the process more environmentally friendly. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3-FLUORO-4-METHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3-FLUORO-4-METHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3-FLUORO-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive or non-competitive inhibition. The specific molecular targets and pathways depend on the structure of the compound and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3-FLUORO-4-METHOXYBENZENE-1-SULFONAMIDE shares similarities with other sulfonamide compounds, such as sulfanilamide and sulfamethoxazole.
  • Fluorinated Aromatic Compounds: Compounds like 4-fluoroaniline and 3-fluorophenol have similar fluorine substitution patterns.

    Methoxy Aromatic Compounds: Compounds such as anisole and 4-methoxyaniline share the methoxy functional group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, while the fluorine and methoxy groups contribute to its stability and binding affinity.

Properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O3S/c1-19(2)13-6-4-12(5-7-13)11-18-23(20,21)14-8-9-16(22-3)15(17)10-14/h4-10,18H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUBQDCKQDHVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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